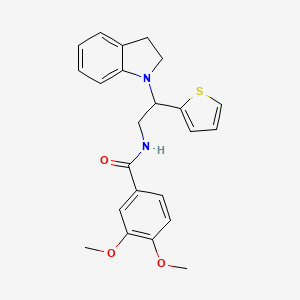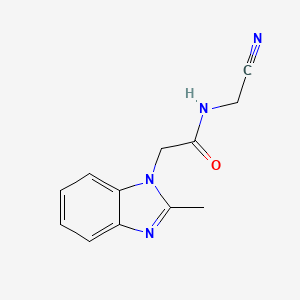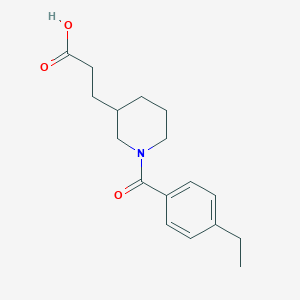![molecular formula C10H12FNO5S B2824726 1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene CAS No. 2411311-27-6](/img/structure/B2824726.png)
1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene is a useful research compound. Its molecular formula is C10H12FNO5S and its molecular weight is 277.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
Sulfonyl fluorides, which this compound is a part of, are known to undergo direct fluorosulfonylation with fluorosulfonyl radicals, a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
It’s known that suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents
Result of Action
The production of sulfonyl fluorides through direct fluorosulfonylation with fluorosulfonyl radicals is a known result of the action of sulfonyl fluorides .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the reaction environment.
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S/c1-12(5-6-13)10(14)8-3-2-4-9(7-8)17-18(11,15)16/h2-4,7,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWKNULKBJWKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2824643.png)
![2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2824645.png)

![2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2824648.png)
![N-(3-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2824649.png)
![(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2824652.png)
![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
![4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2824656.png)
![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)
![3-{[5-(trifluoromethyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B2824659.png)


![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)
